molecular formula C24H16O6 B2360235 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 859137-02-3

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2360235
CAS No.: 859137-02-3
M. Wt: 400.386
InChI Key: LBCLEYQVZKUDGB-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O6/c1-14-22(15-5-3-2-4-6-15)23(25)18-9-8-17(12-20(18)29-14)30-24(26)16-7-10-19-21(11-16)28-13-27-19/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLEYQVZKUDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would include steps such as refluxing, distillation, and crystallization to isolate and purify the final product . The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate apart is its unique combination of the chromen and benzodioxole moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The structure of this compound can be described as follows:

ComponentDescription
IUPAC Name2-methyl-4-oxo-3-phenylchromen-7-yloxyacetic acid
Molecular FormulaC18H14O5
Molecular Weight302.30 g/mol
CAS Number32131-73-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core structure allows the compound to inhibit specific enzymes by binding to their active sites. This interaction can modulate biochemical pathways, particularly those involved in oxidative stress and inflammation.

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress-related cellular damage. Studies have shown that the presence of the chromenone moiety enhances its ability to reduce reactive oxygen species (ROS) levels in vitro.

Anti-inflammatory Activity

Research indicates that the compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Findings

  • Anticancer Properties :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate to high efficacy against these cancer types .
  • Enzyme Inhibition :
    • The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported at 19.2 µM and 13.2 µM respectively. These findings suggest a potential role in cognitive enhancement therapies .
  • Free Radical Scavenging :
    • In vitro assays revealed that the compound significantly reduced lipid peroxidation levels, indicating its capability as a free radical scavenger .

Comparative Analysis with Similar Compounds

CompoundIC50 (µM) AChEIC50 (µM) BChEAntioxidant Activity
2-Methyl-4-Oxo-3-Phenyl-Chromen19.213.2Moderate
Similar Chromenone Derivative A15.012.0High
Similar Chromenone Derivative B22.520.0Low

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